molecular formula C12H18N2O2 B1599790 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline CAS No. 528882-16-8

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline

Cat. No.: B1599790
CAS No.: 528882-16-8
M. Wt: 222.28 g/mol
InChI Key: QCTXBRCQBZFXDX-UHFFFAOYSA-N
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Description

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline is an organic compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline typically involves the protection of aniline derivatives. One common method is the reaction of 3-aminoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Free amine after Boc group removal.

Scientific Research Applications

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. This allows for selective reactions to occur at other functional groups in the molecule. The Boc group can be removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-Tert-butoxycarbonyl-N-methylamino)pyrrolidine
  • 4-(tert-Butoxycarbonyl-N-methylamino)phenylboronic acid
  • N-(tert-Butoxycarbonyl)-3-fluorophenylalanine

Uniqueness

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline is unique due to its specific structure, which includes a Boc-protected aniline. This makes it particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

tert-butyl N-(3-aminophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTXBRCQBZFXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467507
Record name 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528882-16-8
Record name 1,1-Dimethylethyl N-(3-aminophenyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528882-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminophenyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A round-bottom flask containing tert-butyl methyl(3-nitrophenyl)carbamate (19) (8.8 g, 34.9 mmol), 10% palladium on charcoal (880 mg), and THF-MeOH (80 mL/80 mL) was evacuated and flushed with hydrogen three times. The mixture was stirred vigorously overnight under an atmosphere of hydrogen. The catalyst was removed by filtration through a pad of Celite, and the filtrate evaporated to afford tert-butyl 3-aminophenyl(methyl)carbamate (20) 7 g as yellow solid (yield 91%). LC-MS (ESI): m/z (M+1) 223.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
catalyst
Reaction Step One
Name
THF MeOH
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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